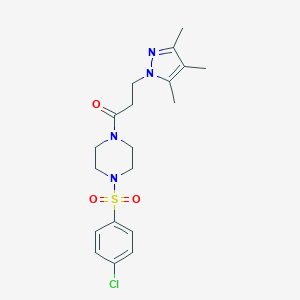![molecular formula C19H21N3O2 B497321 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol CAS No. 890593-02-9](/img/structure/B497321.png)
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promise in various applications, including its use in the synthesis of other compounds, as well as its potential as a therapeutic agent. In
Wirkmechanismus
The mechanism of action of 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol is not fully understood. However, it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins, which may play a role in its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, this compound has been shown to have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol in lab experiments is its potential as a starting material for the synthesis of other compounds. Additionally, this compound has been shown to have various potential therapeutic applications. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol. One area of research could focus on the development of new synthesis methods for this compound, which may make it more accessible for use in various applications. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which may help to identify new therapeutic applications. Finally, research could be conducted to improve the solubility of this compound, which may make it more useful in lab experiments.
Synthesemethoden
The synthesis of 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol involves several steps. The first step involves the reaction of 4-bromobiphenyl with potassium tert-butoxide to form 4-biphenylyl tert-butyl ether. This compound is then reacted with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a palladium catalyst to form the desired compound.
Wissenschaftliche Forschungsanwendungen
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol has been studied for its potential use in various scientific research applications. One area of research has focused on its use in the synthesis of other compounds. This compound has been shown to be an effective starting material for the synthesis of other compounds, including those with potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-20-15(2)22(21-14)12-18(23)13-24-19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-11,18,23H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMAKZYWXHSLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497246.png)






![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B497255.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497256.png)
